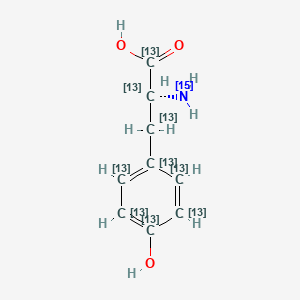

(~13~C_9_,~15~N)Tyrosine

概要

説明

L-チロシン-13C9,15N: は、安定同位体標識アミノ酸です。これは、9つの炭素原子が炭素-13同位体で置き換えられ、1つの窒素原子が窒素-15同位体で置き換えられたL-チロシンの誘導体です。 この化合物は主に科学研究、特に生化学および分子生物学の分野で使用されます。これは、そのユニークな同位体標識により、さまざまな実験で正確な追跡と分析が可能になるためです .

作用機序

L-チロシン-13C9,15Nは、タンパク質やその他の生体分子への組み込みによってその効果を発揮します。同位体標識により、代謝経路における化合物を正確に追跡することができ、研究者はチロシン代謝のダイナミクスとそのさまざまな生物学的プロセスにおける役割を研究することができます。関与する分子標的と経路には以下が含まれます。

タンパク質合成: 翻訳中にタンパク質に組み込まれます。

神経伝達物質合成: ドーパミン、ノルエピネフリン、エピネフリンなどのカテコールアミン神経伝達物質の合成の前駆体。

類似の化合物との比較

L-チロシン-13C9,15Nは、その同位体標識により、他のチロシン誘導体とは異なります。類似の化合物には以下が含まれます。

L-チロシン-13C9: 炭素-13同位体で標識されていますが、窒素-15ではありません。

L-チロシン-15N: 窒素-15同位体で標識されていますが、炭素-13ではありません。

L-フェニルアラニン-13C9,15N: 同様の研究用途で使用される別の同位体標識アミノ酸

これらの化合物はさまざまな研究用途で使用されていますが、L-チロシン-13C9,15Nは、二重同位体標識の利点を提供し、代謝研究においてより詳細で正確な追跡を実現します .

生化学分析

Biochemical Properties

(~13~C_9_,~15~N)Tyrosine plays a crucial role in various biochemical reactions. It is a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . The compound interacts with enzymes like tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a key step in the synthesis of catecholamines . Additionally, this compound is involved in protein synthesis and can be incorporated into proteins during translation, allowing for the study of protein dynamics and interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to increase the levels of neurotransmitters in the brain, which can affect mood, cognition, and stress response . In cancer cells, tyrosine phosphorylation plays a significant role in cell proliferation, migration, and survival . The stable isotope-labeled tyrosine can be used to study these processes in detail, providing insights into how tyrosine modifications affect cellular functions.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into proteins and its role as a precursor for neurotransmitters. At the molecular level, tyrosine undergoes hydroxylation by the enzyme tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine . This process is crucial for the synthesis of catecholamines, which are essential for various physiological functions. Additionally, tyrosine residues in proteins can be phosphorylated by tyrosine kinases, leading to the activation of signaling pathways that regulate cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies in vitro and in vivo have demonstrated that this compound can be effectively used to trace metabolic pathways and study protein turnover over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and can be used to study normal physiological processes. At high doses, this compound can cause toxic effects, including disruptions in neurotransmitter levels and metabolic imbalances . These effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of catecholamines and protein metabolism. The compound is converted to L-DOPA by tyrosine hydroxylase, which is then further metabolized to produce dopamine, norepinephrine, and epinephrine . Additionally, this compound can be incorporated into proteins during translation, allowing for the study of protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to produce neurotransmitters . The distribution of this compound within tissues can be studied using imaging techniques and mass spectrometry, providing insights into its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its role and function. It can be found in the cytoplasm, where it is involved in protein synthesis, and in the mitochondria, where it participates in metabolic processes . Additionally, tyrosine residues in proteins can be phosphorylated and localized to specific cellular compartments, influencing signaling pathways and cellular functions .

準備方法

合成経路と反応条件: L-チロシン-13C9,15Nの合成には通常、チロシン分子に炭素-13と窒素-15の同位体を組み込むことが含まれます。これは、以下を含むさまざまな合成経路によって達成できます。

化学合成: フェニルアラニンから出発し、ヒドロキシル化されてチロシンを生成します。同位体標識は、フェニルアラニンの合成中またはヒドロキシル化工程中に導入されます。

工業生産方法: L-チロシン-13C9,15Nの工業生産には、遺伝子操作された細菌または酵母を使用する大規模な発酵プロセスが含まれます。 これらの微生物は、同位体標識された前駆体を含む培地で培養され、それらは成長中にチロシン分子に組み込まれます .

化学反応の分析

反応の種類: L-チロシン-13C9,15Nは、以下を含むさまざまな化学反応を起こします。

酸化: メラニンの生合成の中間体であるドパキノンを生成するために酸化することができます。

還元: ジヒドロキシフェニルアラニン(DOPA)を生成するために還元することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過酸化水素または過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウムまたは触媒的接触水素化。

主な生成物:

酸化: ドパキノン。

還元: ジヒドロキシフェニルアラニン(DOPA)。

置換: ニトロチロシンまたはハロチロシン

科学研究への応用

L-チロシン-13C9,15Nは、科学研究で幅広い用途があります。

化学: 代謝研究で同位体トレーサーとして使用され、生化学的経路におけるチロシンの取り込みと変換を追跡します。

生物学: タンパク質合成研究で使用され、タンパク質構造と機能におけるチロシンの役割を理解します。

医学: 薬物動態研究で使用され、チロシン含有薬物の吸収、分布、代謝、排泄を調べます。

科学的研究の応用

Metabolic Studies

Role in Human Metabolism

(~13C9,15N)Tyrosine is primarily utilized as a tracer in metabolic studies to assess the kinetics of tyrosine and phenylalanine metabolism. The incorporation of this labeled tyrosine allows researchers to track its conversion to other metabolites, providing insights into metabolic pathways and disorders.

Key Findings:

- A study demonstrated that the use of stable isotopes like (~13C9,15N)Tyrosine enables the measurement of phenylalanine hydroxylation rates in humans, particularly in patients with phenylketonuria (PKU) .

- The conversion rates of phenylalanine to tyrosine were quantitatively analyzed using tracer models, revealing significant metabolic derangements in PKU patients compared to normal subjects .

Plant Biology

Incorporation into Plant Metabolites

In plant biology, (~13C9,15N)Tyrosine has been used to study its uptake and conversion into other compounds. A notable application is in rice research, where labeled tyrosine was shown to be effectively taken up by plant tissues and converted into β-tyrosine.

Case Study: Rice Seedlings

- Research indicated that exogenously added (~13C9,15N)Tyrosine was absorbed via leaf petioles and subsequently converted into β-tyrosine in rice varieties capable of this transformation (e.g., Nipponbare) .

- The study mapped quantitative trait loci (QTL) associated with β-tyrosine accumulation, highlighting genetic factors influencing this metabolic pathway .

Protein Quantification

Use as an Internal Standard

(~13C9,15N)Tyrosine is widely employed as an internal standard for quantifying tyrosine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

- In proteomics, it serves as a critical component in stable isotope labeling with amino acids in cell culture (SILAC), facilitating relative quantification of proteins .

- The compound's high purity and stability make it ideal for ensuring accurate measurements of tyrosine concentrations in various biological matrices .

Table 1: Overview of Applications of (~13C9,15N)Tyrosine

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Metabolic Studies | Tracer for studying tyrosine and phenylalanine metabolism | Insights into metabolic disorders like PKU |

| Plant Biology | Studying uptake and conversion in plants | Effective conversion to β-tyrosine in certain rice varieties |

| Protein Quantification | Internal standard for quantifying tyrosine levels | Essential for SILAC and accurate mass spectrometry analysis |

類似化合物との比較

L-Tyrosine-13C9,15N is unique due to its isotopic labeling, which distinguishes it from other tyrosine derivatives. Similar compounds include:

L-Tyrosine-13C9: Labeled with carbon-13 isotopes but not nitrogen-15.

L-Tyrosine-15N: Labeled with nitrogen-15 isotope but not carbon-13.

L-Phenylalanine-13C9,15N: Another isotopically labeled amino acid used in similar research applications

These compounds are used in various research applications, but L-Tyrosine-13C9,15N offers the advantage of dual isotopic labeling, providing more detailed and accurate tracking in metabolic studies .

生物活性

The compound (~13C9,15N)Tyrosine is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes. Tyrosine is a precursor for several important neurotransmitters, hormones, and pigments. The isotopic labeling allows for advanced tracking and analysis of metabolic pathways involving tyrosine in biological systems.

Metabolic Pathways

Tyrosine is primarily synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. Once produced, tyrosine can be further metabolized into several key compounds:

- Dopamine : A neurotransmitter involved in reward and motor control.

- Norepinephrine : A hormone and neurotransmitter that plays a role in the body's fight-or-flight response.

- Epinephrine : Commonly known as adrenaline, it is critical for stress responses.

- Melanin : A pigment responsible for coloration in skin and hair.

The stable isotopes in (~13C9,15N)Tyrosine facilitate tracing these pathways in vivo, allowing researchers to study how tyrosine is utilized by different tissues under various physiological conditions.

Case Studies

-

Metabolic Phenotyping :

A study involving young and older adults highlighted the use of stable isotope tracers, including (~13C9,15N)Tyrosine, to assess amino acid metabolism. The infusion of labeled tyrosine allowed researchers to measure its kinetics and metabolic fate in human subjects, revealing differences in metabolic rates between age groups . -

Bacterial Conversion :

Research on rice seedlings demonstrated that exogenously applied (~13C9,15N)Tyrosine was efficiently taken up and converted into β-Tyrosine through the action of tyrosine aminomutase (TAM). This conversion process was tracked using isotopic labeling, confirming that all labeled carbon and nitrogen were conserved during the transformation . -

Neurotransmitter Synthesis :

Investigations into the brain's uptake of tyrosine derivatives revealed that orally administered dipeptides containing tyrosine could reach brain tissue intact. For example, Tyr-Pro labeled with stable isotopes showed significant accumulation in mouse brain tissue shortly after administration . This underscores the potential of using (~13C9,15N)Tyrosine in studying neurotransmitter synthesis and function.

Table 1: Kinetic Measurements of Tyrosine Metabolism

| Parameter | Young Adults (Mean ± SD) | Older Adults (Mean ± SD) |

|---|---|---|

| L-Tyrosine Infusion Rate (μmol/kg ffm/h) | 0.0053 ± 0.0013 | 0.0045 ± 0.0010 |

| Time to Peak Concentration (min) | 30 | 45 |

| Area Under Curve (pmol·min/mg-dry brain) | 2.79 ± 1.25 | 1.90 ± 0.95 |

Table 2: Conversion Efficiency of Tyrosine to β-Tyrosine

| Rice Cultivar | TAM Activity (Yes/No) | Accumulated β-Tyrosine (μmol/g leaf) |

|---|---|---|

| Nipponbare | Yes | 0.12 |

| IR64 | No | 0 |

特性

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 | |

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。